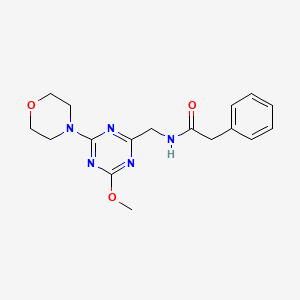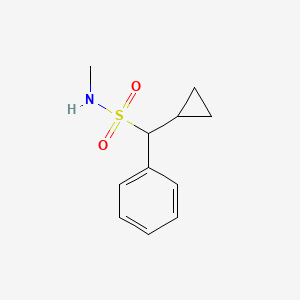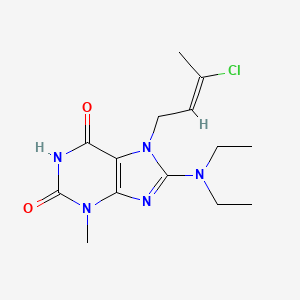![molecular formula C19H21FN4O4S B2665709 2-[2-(4-fluorophenoxy)ethyl]-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251692-76-8](/img/structure/B2665709.png)
2-[2-(4-fluorophenoxy)ethyl]-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for this specific compound is not available in the literature, related compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Aplicaciones Científicas De Investigación
Proteomics Research
The compound’s molecular formula is C13H18FNO with a molecular weight of 223.29 g/mol . In proteomics, it can be used for studying protein interactions, post-translational modifications, and protein-ligand binding. Researchers can explore its effects on protein function and expression levels.
Medicinal Chemistry and Drug Development
a. Kinase Inhibition: The compound’s structure suggests potential kinase inhibitory activity. Investigating its effects on kinases involved in cell signaling pathways could lead to the development of targeted therapies for various diseases, including cancer and inflammatory disorders.
b. Anticancer Properties: Evaluate its cytotoxicity against cancer cell lines such as A549 , MCF-7 , and HeLa . Assess its impact on cell viability, apoptosis, and cell cycle progression. The compound’s unique structure may offer novel mechanisms for cancer treatment.
Environmental Chemistry
a. Water Treatment: Evaluate its adsorption capacity for pollutants in water. The compound’s structure may allow it to remove heavy metals or organic contaminants.
b. Soil Remediation: Assess its potential for soil remediation by binding to pollutants or enhancing microbial activity.
Santa Cruz Biotechnology: 2-[2-(4-Fluorophenoxy)ethyl]piperidine Discovery of [1,2,4]triazolo [4,3-a]pyrazine derivatives bearing a 4 …
Propiedades
IUPAC Name |
2-[2-(4-fluorophenoxy)ethyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4S/c20-15-4-6-16(7-5-15)28-13-12-24-19(25)23-14-17(8-9-18(23)21-24)29(26,27)22-10-2-1-3-11-22/h4-9,14H,1-3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRYZXXECQUIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CCOC4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-fluorophenoxy)ethyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2665629.png)






![2-[(2-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2665644.png)
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(2-ethyl-5-methylpyrrolidin-1-yl)propan-1-one](/img/structure/B2665646.png)


![2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole](/img/structure/B2665649.png)